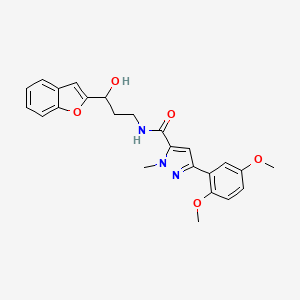
N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C24H25N3O5 and its molecular weight is 435.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant studies and data.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Benzofuran moiety : Known for its various biological activities.
- Hydroxypropyl chain : Potentially enhances solubility and bioactivity.
- Pyrazole ring : A well-known scaffold in medicinal chemistry associated with anti-inflammatory and analgesic effects.
1. Antimicrobial Activity
Recent studies have demonstrated that benzofuran-pyrazole derivatives exhibit broad-spectrum antimicrobial properties. For instance, research found that certain analogues showed minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various microbial strains. Notably, the compound inhibited E. coli DNA gyrase B with an IC50 of 9.80 µM , comparable to standard antibiotics like ciprofloxacin .
| Compound | MIC (µg/mL) | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound 9 | 2.50 - 20 | 9.80 | Antimicrobial |
| Ciprofloxacin | - | - | Standard Antibiotic |
2. Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been evaluated through various assays. In vitro studies indicated significant inhibition of leukotriene synthesis and prostaglandin E2 production in macrophages, with IC50 values indicating potent activity. The stabilization of human red blood cell (HRBC) membranes was observed at percentages ranging from 86.70% to 99.25% , suggesting a strong protective effect against inflammatory agents .
3. Anticancer Properties
The compound's anticancer activity has also been explored, particularly in screening for effects on multicellular spheroids, which are more representative of in vivo tumor environments. The results indicated promising cytotoxicity against several cancer cell lines, with further investigations needed to elucidate the mechanisms involved .
Study on Antimicrobial Activity
A study published in MDPI highlighted the effectiveness of benzofuran-pyrazole compounds against bacterial strains, demonstrating that modifications to the benzofuran structure could enhance antimicrobial efficacy through increased hydrophobic interactions with target enzymes .
Study on Anti-inflammatory Mechanisms
Another research effort focused on the anti-inflammatory mechanisms of similar compounds, revealing that they could inhibit key inflammatory mediators involved in chronic inflammatory diseases. The compounds were shown to reduce edema in animal models significantly .
Propiedades
IUPAC Name |
N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-5-(2,5-dimethoxyphenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5/c1-27-19(14-18(26-27)17-13-16(30-2)8-9-22(17)31-3)24(29)25-11-10-20(28)23-12-15-6-4-5-7-21(15)32-23/h4-9,12-14,20,28H,10-11H2,1-3H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDIFVDNXKTZGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCCC(C3=CC4=CC=CC=C4O3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














